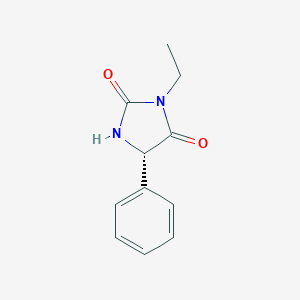

(+)-Ethotoin

Description

Structure

3D Structure

Properties

CAS No. |

108739-43-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |

InChI Key |

SZQIFWWUIBRPBZ-VIFPVBQESA-N |

SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |

Isomeric SMILES |

CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for + Ethotoin and Analogous Hydantoin Frameworks

Classical Synthetic Approaches to Hydantoin (B18101) Nuclei

Classical methods for constructing the hydantoin ring typically involve the reaction of a carbonyl compound or an alpha-amino acid derivative with a reagent that provides the urea (B33335) functionality. These approaches have been foundational in the synthesis of a wide range of hydantoin derivatives.

Bucherer-Bergs Synthesis and Mechanistic Insights

The Bucherer-Bergs reaction is a well-established multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. nih.govmdpi.comopenmedscience.comorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate in an aqueous alcoholic solution, often at elevated temperatures (60-70°C). nih.govmdpi.com

The mechanism of the Bucherer-Bergs reaction is understood to proceed through several intermediates. It is generally accepted that a cyanohydrin or an alpha-amino nitrile is formed initially from the carbonyl compound and cyanide or ammonia/cyanide, respectively. nih.govmdpi.comwikipedia.orgyoutube.com These intermediates then react with ammonium carbonate, ultimately leading to the formation of the hydantoin ring. Proposed pathways involve the addition of the amino group to the nitrile, followed by cyclization and hydrolysis, or the formation of a carbamic acid intermediate which then cyclizes. mdpi.com

The Bucherer-Bergs reaction is particularly effective for synthesizing hydantoins substituted at the C-5 position, with the substituents originating from the starting carbonyl compound. nih.govopenmedscience.com

Urea and Alpha-Amino Ester Cyclization Pathways

Another classical approach to hydantoin synthesis involves the cyclization of alpha-amino acid derivatives with urea or related compounds. Reactions of alpha-amino esters or alpha-amino acids with urea, carbamates, or isocyanates can lead to the formation of linear ureido derivatives. nih.govopenmedscience.comorganic-chemistry.orgthieme-connect.commdpi.comresearchgate.netacs.org These ureido intermediates can then undergo intramolecular cyclization to form the hydantoin ring. nih.govorganic-chemistry.orgthieme-connect.comresearchgate.net

For instance, a simple reaction of alpha-amino methyl ester hydrochlorides with carbamates can provide substituted hydantoins in good yields via the formation and subsequent cyclization of ureido derivatives under basic conditions. organic-chemistry.orgthieme-connect.com This method avoids the use of hazardous reagents like isocyanates or chloroformates, which are sometimes employed in related cyclization pathways. thieme-connect.com The cyclization of alpha-amino acid amides via isocyanate intermediates generated using reagents like carbonyldiimidazole or triphosgene (B27547) has also been developed for solid-phase synthesis of hydantoins. mdpi.com

Modern Advancements in Hydantoin Synthesis

Modern synthetic chemistry has introduced innovative techniques to improve the efficiency, sustainability, and scope of hydantoin synthesis. These methods often offer advantages such as shorter reaction times, milder conditions, and reduced solvent usage.

Mechanochemical Synthesis of Hydantoin Derivatives

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool for the synthesis of organic compounds, including hydantoins. Ball milling is a common technique used in mechanochemical synthesis. acs.orgdiva-portal.org This approach can facilitate reactions in solid state or with minimal solvent, aligning with green chemistry principles. acs.orgacs.org

Mechanochemical methods have been successfully applied to the synthesis of substituted hydantoins from alpha-amino esters and reagents such as potassium cyanate (B1221674) or 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.orgmdpi.comrsc.org These reactions often proceed via ureido ester intermediates, which then cyclize under basic conditions. acs.org The mechanochemical approach has been reported for the synthesis of various hydantoins, including the anticonvulsant phenytoin (B1677684), and has also been applied to the synthesis of Ethotoin (B1671623). acs.orgmdpi.comrsc.orgresearchgate.net Studies have explored the use of grinding additives like poly(ethylene) glycols (PEGs) to enhance mechanochemical reactions in hydantoin synthesis. mdpi.comrsc.org

Microwave-Assisted Protocols in Hydantoin Synthesis

Microwave irradiation has been widely employed in organic synthesis to accelerate reactions by efficiently heating the reaction mixture. thieme-connect.com Microwave-assisted protocols have proven beneficial for the synthesis of hydantoins, often leading to significantly reduced reaction times and improved yields compared to conventional thermal methods. thieme-connect.comorganic-chemistry.orgasianpubs.org

This technique has been applied to various hydantoin synthesis routes, including condensations of arylglyoxals with ureas or thioureas under solvent-free conditions. thieme-connect.comorganic-chemistry.org Microwave irradiation is also compatible with solid-phase synthesis, allowing for the rapid preparation of hydantoin libraries on solid supports. rsc.orgacs.org The efficient energy transfer in microwave heating contributes to faster reaction rates and cleaner reaction profiles. thieme-connect.comrsc.org

Ultrasound Irradiation Techniques for Hydantoin Formation

Ultrasound irradiation, or sonication, can also enhance the rate and yield of chemical reactions by generating cavitation bubbles that create localized high temperatures and pressures. researchgate.net Ultrasound irradiation techniques have been utilized for the synthesis of hydantoin derivatives, offering advantages such as shorter reaction times and improved yields. researchgate.netias.ac.insioc-journal.cn

Regioselective Functionalization of the Hydantoin Ring System

The hydantoin ring system possesses multiple sites for chemical modification, including the nitrogen atoms (N-1 and N-3) and the carbon atom at the 5-position (C-5). Regioselective functionalization at these positions is crucial for synthesizing targeted hydantoin derivatives.

Alkylation Strategies at Nitrogen Positions (N-1, N-3)

The hydantoin ring contains two nitrogen atoms, N-1 and N-3, both of which can be alkylated. jst.go.jpnih.gov The acidity of the protons on these nitrogen atoms differs, with the imidic NH at the N-3 position being more acidic (pKa ~9) than that at N-1. thieme-connect.comthieme-connect.com This difference in acidity influences the regioselectivity of alkylation reactions under basic conditions.

Under mild basic conditions, alkylation typically occurs preferentially at the more acidic N-3 position. jst.go.jpnih.govthieme-connect.comthieme-connect.com For instance, treatment of a hydantoin with an alkyl halide in the presence of a mild base like potassium carbonate often yields the N-3 monosubstituted product. jst.go.jpthieme-connect.com Achieving selective alkylation at the N-1 position is generally more challenging and may require harsher conditions, such as using strong bases like sodium hydride, which can lead to disubstitution at both N-1 and N-3. jst.go.jpthieme-connect.com

Selective N-1 alkylation of unprotected hydantoins is an area of ongoing research. Methods employing specific base systems, such as potassium tert-butoxide (tBuOK) and potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF), have been explored for achieving N-1 selective methylation of hydantoins like phenytoin (a 5,5-diphenyl analog of hydantoin). jst.go.jpnih.gov

Alkylation at both nitrogen positions can also be achieved. For example, phase-transfer catalysis has been utilized for the alkylation of hydantoins, allowing for the introduction of substituents at both N-1 and N-3. acs.org

Substitution Reactions at the Carbon-5 Position

The carbon atom at the 5-position (C-5) in the hydantoin ring behaves similarly to a reactive methylene (B1212753) group, making it amenable to various substitution reactions. thieme-connect.com Hydantoins substituted at the C-5 position can possess stereogenic centers and exhibit optical activity, particularly when derived from optically active α-amino acids. thieme-connect.comthieme-connect.com

One common strategy for functionalizing the C-5 position is through base-catalyzed Knoevenagel condensation reactions with aldehydes, which yield 5-alkylidenehydantoins. thieme-connect.com These products can also be synthesized via Wittig-type reactions involving 5-phosphorylated hydantoins. thieme-connect.com The introduction of an arylmethylene group at C-5 has been shown to enhance the acidity of the N-1 hydrogen. thieme-connect.com

The Bucherer-Bergs reaction is a classic multicomponent method widely used for the synthesis of 5-substituted hydantoins. openmedscience.comjsynthchem.com This reaction involves the condensation of carbonyl compounds (aldehydes or ketones) or cyanohydrins with potassium cyanide and ammonium carbonate. openmedscience.com The substituents on the carbonyl compound are incorporated at the C-5 position of the resulting hydantoin. openmedscience.com

Regioselective chemical transformations of 5-methylene hydantoins have been developed to synthesize 5-aminomethyl-substituted hydantoins or 5-amino-5-methyl-disubstituted hydantoins. jst.go.jpjst.go.jpnih.gov Enantioselective synthesis of 5,5-disubstituted hydantoins has also been achieved through organocatalytic Michael reactions using specific hydantoin surrogates and catalyst systems. nih.govresearchgate.net

Design and Synthesis of Hybrid and Bivalent Hydantoin Scaffolds

The hydantoin scaffold serves as a valuable building block in the design and synthesis of more complex molecular architectures, including hybrid and bivalent structures. These constructs often aim to combine the properties of the hydantoin ring with other pharmacologically relevant moieties or to create molecules with enhanced or dual activities.

Hybrid molecules incorporating the hydantoin framework have been synthesized by combining hydantoin with other pharmacophoric groups. Examples include hybrids of hydantoin with triazole, isoxazoline, or phosphate (B84403) scaffolds. thieme-connect.comresearchgate.netthieme-connect.com This strategy allows for the exploration of diverse biological functions by integrating different active components within a single molecular entity.

Bivalent hydantoin scaffolds, sometimes referred to as "twin-drug" type derivatives, have also been developed. jst.go.jpjst.go.jpnih.govresearchgate.net These molecules typically feature two hydantoin units linked by a linker. The synthesis of such bivalent compounds has been reported, and their interactions with biological targets, such as sulfated glycosaminoglycans, have been investigated. jst.go.jpjst.go.jpnih.govresearchgate.net The design of symmetrical bivalent molecules based on the hydantoin nucleus is an area of interest for discovering new bioactive leads. jst.go.jpresearchgate.net

The synthesis of hybrid and bivalent hydantoins often involves multi-step procedures that leverage the regioselective functionalization strategies discussed earlier. For instance, the introduction of linker groups or additional pharmacophores can be achieved through reactions at the nitrogen atoms or the C-5 position of appropriately substituted hydantoin precursors.

Molecular and Mechanistic Elucidation of + Ethotoin Action

Molecular Mechanism of Action in Neuronal Systems

The primary mechanism by which ethotoin (B1671623) is believed to exert its anticonvulsant effects involves the modulation of voltage-gated ion channels, particularly voltage-gated sodium channels. firsthope.co.inscispace.com This interaction leads to alterations in neuronal excitability and helps to stabilize neuronal membranes. pharmacompass.com

Interaction with Voltage-Gated Sodium Channels

Ethotoin is classified as a voltage-gated sodium channel blocker. nih.gov These channels are critical for the initiation and propagation of action potentials in neurons. drugbank.com By interacting with voltage-gated sodium channels, ethotoin influences the influx of sodium ions across neuronal membranes. nih.govpharmacompass.com This action is particularly relevant during phases of repolarization and depolarization. pharmacompass.com Similar to phenytoin (B1677684), ethotoin is thought to bind to inactivated voltage-gated sodium channels, thereby prolonging their refractory period. openaccessjournals.com This state-dependent block is more pronounced in neurons that are rapidly firing or are in a depolarized state, which are characteristic features of epileptic activity. openaccessjournals.com

Modulation of Neuronal Excitability and Repetitive Firing

By affecting voltage-gated sodium channels, ethotoin limits the influx of sodium ions, which in turn inhibits nerve impulses, particularly in the motor cortex. nih.govpharmacompass.com This limitation of sodium influx restricts tetanic stimulation and reduces the likelihood of excessive neuronal firing. nih.govpatsnap.com The modulation of sodium channel activity by ethotoin helps to prevent the rapid, repetitive firing of action potentials that underlies seizure activity. patsnap.commedscape.com This effect is achieved without significantly impairing normal, low-frequency neuronal activity. scispace.comopenaccessjournals.com

Role in Stabilizing Neuronal Membranes

Ethotoin is thought to stabilize neuronal membranes at various locations, including the cell body, axon, and synapse. nih.gov This stabilization is linked to its influence on ion influx, specifically sodium and calcium ions. pharmacompass.com By altering the influx of these ions, ethotoin contributes to the maintenance of membrane potential and prevents the hyperexcitability that can lead to the spread of seizure discharges. pharmacompass.comflybase.org This membrane stabilization effect is considered a key component of its ability to prevent the spread of seizure activity, particularly at the motor cortex. pharmacompass.commedscape.com

Comparative Molecular Pharmacology with Other Hydantoin (B18101) Anticonvulsants

Ethotoin belongs to the hydantoin class of anticonvulsants, which also includes phenytoin and mephenytoin (B154092). The mechanism of action of ethotoin is considered to be very similar to that of phenytoin. nih.govdrugbank.com Both drugs are thought to stabilize neuronal membranes and prevent the spread of seizure activity by modulating voltage-gated sodium channels. nih.govpharmacompass.comfda.gov

While sharing a similar mechanism, there are differences in their pharmacological profiles. For instance, a study comparing single doses of mephenytoin and ethotoin in adult inpatients on stable anticonvulsant regimens found differences in their pharmacokinetic parameters, such as half-life. Ethotoin had a reported half-life in the range of 3 to 9 hours at plasma concentrations below approximately 8 µg/mL, with a mean of 5 hours in one study. fda.govnih.govcyim.com Phenytoin, in comparison, can exhibit non-linear kinetics and has a longer half-life that can vary depending on dosage and plasma concentration. fda.gov These pharmacokinetic differences can influence dosing schedules and the maintenance of stable blood levels. nih.gov

Molecular docking studies investigating the interaction of hydantoin-based drugs, including phenytoin, mephenytoin, and ethotoin, with enzymes like Cytochrome P450 3A4 (CYP3A4), which is involved in drug metabolism, have shown different binding affinities. In one study, phenytoin showed a binding affinity of -8.6 kcal/mol, mephenytoin -7.6 kcal/mol, and ethotoin -7.7 kcal/mol with CYP3A4. researchgate.net These differences in binding affinity to metabolic enzymes can contribute to variations in their metabolic profiles and potential drug interactions.

Comparative molecular docking studies have also explored the binding affinities of various antiepileptic drugs, including hydantoins, to targets like voltage-gated calcium channels. While the primary focus for hydantoins is sodium channels, some studies suggest potential activity at calcium channels as well. pharmacompass.comopenaccessjournals.com However, detailed comparative data specifically on the biophysical interaction of ethotoin with these channels compared to other hydantoins is less extensively documented in the provided search results.

Biophysical Characterization of Molecular Binding Events

The biophysical characterization of ethotoin's molecular binding events primarily centers on its interaction with voltage-gated sodium channels. While the precise, detailed biophysical parameters of (+)-Ethotoin's binding kinetics (e.g., association and dissociation rates, specific binding sites within the channel) are not extensively detailed in the provided search results, the general understanding aligns with that of other hydantoin sodium channel blockers like phenytoin.

These drugs are understood to preferentially bind to the inactivated state of the sodium channel. openaccessjournals.com This state-dependent binding is crucial for their therapeutic effect, as it allows them to selectively inhibit the hyperexcitable neurons responsible for seizures without significantly affecting normal neuronal firing. The binding is thought to occur within the pore of the sodium channel or at a site that allosterically modulates channel inactivation.

Molecular docking studies, as mentioned earlier, provide some insight into the potential interaction areas and binding affinities of ethotoin with proteins like CYP3A4. researchgate.net These studies utilize computational methods to predict how a molecule like ethotoin might fit into the binding site of a target protein and the strength of that interaction (binding affinity). For instance, a binding affinity of -7.7 kcal/mol was reported for ethotoin with CYP3A4 in one study using Autodock 4.2. researchgate.net While these studies provide valuable theoretical data on potential interactions, they are computational predictions and require experimental validation for a complete biophysical characterization.

Computational Chemistry and Molecular Modeling of + Ethotoin

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely applied to investigate the electronic structure and properties of molecules. patsnap.comfu-berlin.deresearchgate.net These methods solve the quantum mechanical equations for a molecular system, providing detailed information about its energy, electron distribution, and vibrational modes.

Density Functional Theory (DFT) for Structural Optimization

DFT is a common method used to optimize the molecular geometry of compounds by calculating the electron density distribution. patsnap.comfu-berlin.deresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Studies on hydantoin-based drugs, including ethotoin (B1671623), have employed DFT with various basis sets to obtain optimized molecular structures. patsnap.comfu-berlin.deresearchgate.net For example, the B3LYP functional combined with the 6-311++G(d,p) basis set has been used to determine the optimized structures of ethotoin and other related molecules. patsnap.comfu-berlin.deresearchgate.net Optimized structures are crucial starting points for further computational analyses, such as spectroscopic simulations and reactivity studies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's electronic stability and reactivity. patsnap.comfu-berlin.deuniv-biskra.dz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular kinetic stability. A smaller gap generally suggests higher reactivity. univ-biskra.dz Computational studies on ethotoin have included the determination of HOMO and LUMO energy levels and the calculation of the HOMO-LUMO gap using DFT methods like B3LYP. patsnap.comfu-berlin.deuniv-biskra.dz Electron excitation analysis from HOMO to LUMO orbitals has also been performed to understand electronic transitions. patsnap.com

Here is an example of how HOMO-LUMO energy values for ethotoin might be presented in a table based on computational studies:

| Molecular Orbital | Energy (eV) |

| LUMO | -0.0893 |

| HOMO | -9.8717 |

| HOMO-LUMO Gap | 9.7824 |

Note: These values are illustrative and based on a specific computational study mypresto5.com. Actual values may vary depending on the functional and basis set used.

Vibrational Spectroscopy Simulations and Experimental Correlation (FT-IR, Raman)

Computational methods can simulate vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, by calculating the normal modes of vibration for a molecule at its optimized geometry. patsnap.comfu-berlin.deresearchgate.netnih.govfrontiersin.orgresearchgate.net These simulated spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental vibrational bands to specific molecular motions. patsnap.comfu-berlin.deresearchgate.netesisresearch.org Studies on ethotoin and other hydantoin (B18101) derivatives have involved calculating theoretical vibrational wavenumbers using DFT and comparing them with experimental FT-IR and Raman spectra. patsnap.comfu-berlin.deresearchgate.net Software like GAR2PED can be used for vibration mode assignments based on the calculated frequencies. patsnap.comfu-berlin.deresearchgate.net This correlation between theoretical and experimental vibrational spectra helps in understanding the functional groups and structural characteristics of ethotoin. frontiersin.orgresearchgate.netesisresearch.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Profiling

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution over the surface of a molecule. patsnap.comfu-berlin.deproteopedia.orgresearchgate.netuni-muenchen.de The MEP surface indicates regions of positive electrostatic potential (typically associated with electron-deficient areas, susceptible to nucleophilic attack) and negative electrostatic potential (associated with electron-rich areas, susceptible to electrophilic attack). proteopedia.orguni-muenchen.de MEP analysis helps in understanding the reactive regions of a molecule and predicting how it might interact with other charged species or polar molecules. patsnap.comfu-berlin.deproteopedia.orguni-muenchen.de Computational studies on ethotoin have utilized MEP analysis to investigate its charge distribution and identify potential sites for chemical reactions. patsnap.comfu-berlin.de

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity indices that arise from conceptual DFT. They describe the change in electron density at each point in a molecule when an electron is added or removed. patsnap.comscispace.com Fukui functions can identify the most probable sites for electrophilic attack (where electron density is gained upon nucleophilic attack), nucleophilic attack (where electron density is lost upon electrophilic attack), and radical attack. patsnap.comscispace.com Analysis of Fukui functions provides a more quantitative assessment of the reactivity of specific atomic sites within the ethotoin molecule. patsnap.com This analysis complements the qualitative insights gained from MEP mapping.

Electron Localization Function (ELF) Studies of Chemical Bonding

The Electron Localization Function (ELF) is a tool used to analyze the nature of chemical bonding and electron localization in molecules. patsnap.comaps.orgtaylorandfrancis.comwikipedia.org ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin, essentially visualizing electron pairing and localization. aps.orgwikipedia.org High ELF values typically indicate strong electron localization, such as in covalent bonds or lone pairs, while lower values suggest delocalized electrons or regions of weak interaction. aps.orgtaylorandfrancis.comwikipedia.org ELF studies can reveal details about the chemical composition, molecular bonding, and reactivity by illustrating how electrons are shared or localized within the molecular structure of ethotoin. patsnap.comaps.orgtaylorandfrancis.com

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and predict their electronic absorption (UV-Vis) spectra. For (+)-Ethotoin, TD-DFT calculations can provide theoretical insights into its absorption characteristics, which can be compared with experimental UV-Vis spectra.

Studies on hydantoin-based drugs, including ethotoin, have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular structures and determine parameters like HOMO-LUMO gaps patsnap.com. The calculation of UV-visible spectra using the TD-DFT/PCM approach has been performed for related hydantoin compounds, and the results have been contrasted with experimental UV spectra patsnap.comresearchgate.net. Analyzing electron excitation from HOMO to LUMO orbitals provides a clearer picture of electronic transitions patsnap.comresearchgate.net. For a related compound, the main contribution to the S0 → S1 transition was found to be the HOMO-LUMO excitation, with the hole delocalized over the entire molecule and the particle localized on the hydantoin unit researchgate.net.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a protein or other macromolecule, and to estimate the binding affinity. This is crucial for understanding how a drug interacts with its biological targets volkamerlab.orgalliedacademies.org.

Ligand-Protein Interaction Profiling (e.g., Cytochrome P450 Enzymes, GABA-AT Receptor)

Molecular docking studies have been conducted to investigate the binding interactions of ethotoin with relevant protein targets, including Cytochrome P450 (CYP) enzymes and the GABA-AT receptor patsnap.comresearchgate.netresearchgate.net.

Cytochrome P450 Enzymes: CYP3A4 is a major enzyme involved in drug metabolism researchgate.netmdpi.com. Molecular docking calculations have been performed to determine the interaction areas, binding distances, and binding affinities between ethotoin and CYP3A4 researchgate.netresearchgate.net. Studies show that ethotoin binds to CYP3A4 with a specific binding affinity researchgate.netresearchgate.net. The interactions involve residues such as Leu201, Phe195, Phe200, Phe37, Phe88, and Thr204 researchgate.netresearchgate.net.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |

| Ethotoin | CYP3A4 | -7.7 | Leu201, Phe195, Phe200, Phe37, Phe88, Thr204 researchgate.netresearchgate.net |

| Phenytoin (B1677684) | CYP3A4 | -8.6 | Leu201, Phe195, Phe200, Phe37, Phe88, Thr204 researchgate.netresearchgate.net |

| Mephenytoin (B154092) | CYP3A4 | -7.6 | Leu201, Phe195, Phe200, Phe37, Phe88, Thr204 researchgate.netresearchgate.net |

These studies, often performed using software like AutoDock 4.2, provide insights into how ethotoin might be metabolized by CYP3A4 researchgate.netresearchgate.net.

GABA-AT Receptor: The GABA-AT receptor is another important target in epilepsy studies patsnap.comresearchgate.netfu-berlin.de. Docking analysis of hydantoin-based drugs, including ethotoin, with the GABA-AT receptor has also been carried out patsnap.comresearchgate.netfu-berlin.de. These studies aim to understand the potential interactions and binding modes of ethotoin with this receptor, which is relevant to its anticonvulsant activity.

Molecular docking has also been used to study the interaction of ethotoin with voltage-gated calcium (CaV) channels, specifically the CaV3.3 channel (PDB ID: 6KZP), which is associated with epilepsy. In one study, ethotoin showed a binding affinity of -6.4 kcal/mol for this channel researchgate.net. Docking studies have also explored interactions with potassium channels, such as KIR3.2 (PDB ID: 4KFM), where ethotoin exhibited a binding affinity of -5.5 kcal/mol dergipark.org.tr.

Ligand-DNA Binding Interaction Analysis

Drug-DNA interactions are significant in pharmaceutical chemistry researchgate.netresearchgate.net. Molecular docking calculations have been performed to investigate the binding interaction of hydantoin-based drugs, including ethotoin, with B-DNA dodecamer d(CGCGAATTCGCG) researchgate.netresearchgate.net. These studies aim to determine the interaction area and binding distances between the drugs and the DNA helix researchgate.netresearchgate.net.

According to molecular docking results, ethotoin was found to bind to DNA with a binding energy of -5.8 kcal/mol, similar to phenytoin researchgate.netresearchgate.net. Mephenytoin showed a slightly different binding energy of -6.0 kcal/mol researchgate.netresearchgate.net. These calculations were performed using AutoDock 4.2 software with the B-DNA dodecamer (PDB: 1BNA) researchgate.netresearchgate.net.

| Compound | Target DNA | Binding Energy (kcal/mol) |

| Ethotoin | B-DNA (d(CGCGAATTCGCG)) | -5.8 |

| Phenytoin | B-DNA (d(CGCGAATTCGCG)) | -5.8 |

| Mephenytoin | B-DNA (d(CGCGAATTCGCG)) | -6.0 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, stability, and interactions over time rsc.orgnih.gov. For this compound, MD simulations can complement docking studies by assessing the stability of ligand-protein complexes and exploring the flexibility of the molecule and its targets in a dynamic environment.

MD simulations of hydantoin-based drugs, including ethotoin, complexed with the GABA-AT receptor have been performed for durations such as 50 ns patsnap.comresearchgate.netfu-berlin.de. These simulations help to understand the dynamic stability of the drug-receptor complex and how the interactions observed in static docking studies behave over time in a more realistic environment rsc.org. MD simulations can reveal important information about the flexibility of both the ligand and the protein, the persistence of key interactions, and potential conformational changes upon binding rsc.org.

MD simulations are also used in conjunction with docking to explore ligand-binding sites and assess the binding stability of interactions with protein targets like CYP3A4 nih.gov. The combination of docking and MD simulations provides a more comprehensive picture of the molecular recognition process and the stability of the resulting complexes rsc.org.

Analytical Chemistry Research on + Ethotoin and Hydantoin Derivatives

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating complex mixtures, allowing for the isolation and analysis of individual components. Various chromatographic methods have been developed and applied to the study of (+)-Ethotoin and other hydantoin (B18101) derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Lipophilicity Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydantoin derivatives, offering versatility in separating compounds based on their differing interactions with a stationary phase and mobile phase. HPLC methods have been developed for the determination of hydantoin derivatives in various matrices. nih.govresearchgate.netnih.govnih.govresearchgate.net

Enantioseparation of chiral hydantoin derivatives, including the racemic mixture of Ethotoin (B1671623), is a significant application of HPLC. Studies have explored the use of polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD, Chiralcel OD, and Chiralcel OJ in normal-phase HPLC mode for separating the enantiomers of chiral hydantoin derivatives. nih.govresearchgate.net Research indicates that Chiralpak AD often exhibits broad chiral resolving ability for a range of hydantoin compounds. nih.gov The structure of substituents on the hydantoin ring, particularly at the C5 position, appears to influence stereoselective interactions on these CSPs. nih.gov

Reversed-phase HPLC with UV detection is commonly employed for the simultaneous determination of multiple anticonvulsant drugs, including hydantoins, in biological samples like serum or plasma. nih.govnih.govresearchgate.net While effective for many anticonvulsants, it has been noted that Ethotoin can potentially interfere with the analysis of phenobarbital (B1680315) in certain reversed-phase HPLC systems. nih.govnih.govresearchgate.net

Specific HPLC methods for Ethotoin analysis have been reported. One method utilizes a Whelk-O 1 chiral column with a mobile phase of Hexane/Ethanol (75:25) and UV detection at 254 nm. registech.com This highlights the use of chiral HPLC for potentially analyzing the enantiomeric composition of Ethotoin, which is typically administered as a racemic mixture.

Lipophilicity, often expressed as LogP or LogKow, is an important physicochemical property that can influence a compound's pharmacokinetic behavior. While specific data on Ethotoin's lipophilicity determination by HPLC was not extensively detailed in the search results, HPLC-based methods, particularly reversed-phase techniques, are commonly used to determine or estimate lipophilicity through the correlation of retention times with known lipophilicity values of standards. Ethotoin's LogP has been reported as 1.05. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized for the separation, identification, and quantification of volatile and semi-volatile compounds. It has found application in the analysis of hydantoin derivatives and anticonvulsant drugs. researchgate.netnih.govnist.govoup.com

GC-MS is particularly valuable in forensic analysis due to the high specificity provided by electron ionization mass spectrometry (EI-MS), which generates characteristic fragmentation patterns acting as a "fingerprint" for identification. oup.com

Research employing GC-MS has been conducted to investigate the metabolic fate of Ethotoin in humans. nih.gov This involves analyzing biological samples, such as urine, to identify and characterize the parent drug and its various metabolites. Studies have detected unchanged Ethotoin and multiple metabolic products in urine samples using GC-MS. nih.gov

GC-MS spectra for Ethotoin are available in spectral databases, providing essential data for identification purposes based on retention times and mass fragmentation patterns. nih.govnist.govhmdb.canist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the identification and quantification of polar and less volatile compounds, including drug metabolites, which may not be suitable for GC-MS analysis. LC-MS/MS is a key tool in drug metabolism studies.

LC-MS/MS has been employed in the identification of Ethotoin metabolites. nih.gov Ethotoin undergoes hepatic metabolism, primarily through N-deethylation and para-hydroxylation of the phenyl ring, leading to the formation of major metabolites such as N-deethyl-ethotoin and p-hydroxyl-ethotoin. nih.govdrugbank.com Other identified metabolites include hydroxylated derivatives on the hydantoin ring and the phenyl ring, as well as a dihydrodiol and 2-phenylhydantoic acid. nih.gov Many of these metabolites are subsequently excreted as glucuronide conjugates. nih.gov

LC-MS/MS spectra for Ethotoin are available in databases, providing characteristic fragmentation data used for confirming the presence and structure of the parent compound and its metabolites in complex biological matrices. nih.govhmdb.ca This technique is crucial for elucidating metabolic pathways and identifying the structures of novel metabolites.

Advanced Spectroscopic Characterization

Spectroscopic methods provide valuable information about the structure, functional groups, and bonding within a molecule. NMR and IR spectroscopy are fundamental techniques used in the characterization of this compound and hydantoin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the structural confirmation and elucidation of organic molecules like Ethotoin and its derivatives. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can determine the connectivity of atoms and the spatial arrangement of functional groups.

NMR spectroscopy is routinely used to characterize newly synthesized hydantoin derivatives, confirming their proposed structures. akjournals.comacademie-sciences.frajabs.orgresearchgate.netakjournals.commdpi.com For Ethotoin, ¹H NMR spectra provide information about the protons in the ethyl group, the phenyl ring, and the N-H proton on the hydantoin ring. nih.govhmdb.caoptica.orghmdb.ca ¹³C NMR spectroscopy provides signals corresponding to each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton and the presence of carbonyl carbons in the hydantoin ring. nih.govhmdb.caakjournals.comacademie-sciences.frakjournals.com

Studies have utilized lanthanide shift reagents in ¹H NMR spectroscopy to simplify spectra and facilitate the determination of optical purity of racemic Ethotoin. optica.org Chiral shift reagents can induce differential shifts for the protons of enantiomers, allowing for their quantification and assessment of enantiomeric excess. optica.org

NMR spectral data for Ethotoin are available in various databases, providing reference spectra for comparison and identification. nih.govhmdb.cahmdb.cachemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic bond vibrations. These techniques serve as valuable tools for the identification and characterization of organic compounds.

IR spectroscopy is commonly used to characterize hydantoin derivatives. academie-sciences.frajabs.orgresearchgate.netakjournals.commdpi.com Characteristic absorption bands in the IR spectra of hydantoins include those corresponding to the N-H stretching vibrations (typically in the 3200-3300 cm⁻¹ range) and the carbonyl (C=O) stretching vibrations of the imide groups within the hydantoin ring (often appearing as two strong peaks between 1780 and 1730 cm⁻¹). academie-sciences.frmdpi.com

IR spectra for Ethotoin are available in spectral databases, providing a unique vibrational fingerprint for the compound. nist.govnist.govchemicalbook.com

Raman spectroscopy, another vibrational technique, is also mentioned as a method for characterizing Ethotoin, providing complementary information to IR spectroscopy regarding molecular vibrations. chemicalbook.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely used technique in analytical chemistry to study the electronic transitions within molecules. shu.ac.ukazooptics.com This method involves measuring the absorption of light in the ultraviolet (190-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. azooptics.comlibretexts.org The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to higher energy excited states, specifically involving valence electrons. shu.ac.uktanta.edu.eg

In organic molecules, UV-Vis absorption is typically associated with functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg The spectrum obtained shows absorption bands resulting from the superposition of rotational and vibrational transitions on the electronic transitions. shu.ac.uk Key electronic transitions observed in organic molecules include n→π* and π→π* transitions, which usually fall within the experimentally convenient range of 200-700 nm. shu.ac.ukazooptics.com These transitions require the presence of unsaturated groups (like carbonyls or aromatic rings) or atoms with lone pairs (non-bonding electrons) within the molecule. shu.ac.uk

For this compound, the presence of the phenyl group and the carbonyl functionalities within the hydantoin ring suggests that electronic transitions, particularly π→π* and n→π, would be observable in the UV-Vis spectrum. The phenyl ring is a well-known chromophore responsible for π→π transitions, while the carbonyl groups can undergo both n→π* and π→π* transitions. The specific wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands provide valuable information about the electronic structure and potential interactions of the this compound molecule. Changes in pH can also influence electronic transitions for compounds with acidic or basic substituents, affecting the degree of ionization and potentially altering the extent of conjugation or aromaticity. tanta.edu.eg

Methodologies for Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, structural elucidation, and quantitative determination of impurities and degradation products in drug substances and formulations. medwinpublishers.comresearchgate.netconicet.gov.ar The presence of impurities, even in small amounts, can impact the safety, efficacy, and stability of pharmaceutical products. conicet.gov.arbiomedres.us Impurities can originate from various sources, including the synthesis process, excipients, residual solvents, and degradation of the active pharmaceutical ingredient (API) or drug product. medwinpublishers.comconicet.gov.arbiomedres.us Regulatory guidelines, such as those from the ICH, emphasize the importance of controlling impurities to ensure the safety of drug therapy. medwinpublishers.comresearchgate.netconicet.gov.ar

Methodologies for impurity profiling and degradation product analysis of hydantoin derivatives like this compound typically involve advanced analytical techniques. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for separating and quantifying impurities and degradation products. biomedres.us HPLC offers high resolution and sensitivity, making it suitable for analyzing a wide range of compounds and generating detailed impurity profiles. biomedres.us Spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are often coupled with chromatographic techniques (hyphenated techniques like LC-MS and GC-MS) for the identification and structural characterization of impurities and degradants. medwinpublishers.comresearchgate.netconicet.gov.arbiomedres.us NMR spectroscopy, in particular, is valuable for unequivocal structure identification without the need for reference standards of the unknown compounds. conicet.gov.ar

Impurity profiling helps in understanding potential degradation pathways and ensuring that pharmaceutical products meet stringent quality standards. medwinpublishers.comresearchgate.netbiomedres.us

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to assess the stability of a drug substance and drug product under conditions more severe than accelerated storage conditions. lhasalimited.orgnih.gov These studies are crucial for identifying likely degradation pathways, understanding the chemical behavior of the molecule, and generating degradation products. lhasalimited.orgnih.govpnrjournal.com The data obtained from forced degradation studies are vital for developing and validating stability-indicating analytical methods. lhasalimited.orgnih.gov

A stability-indicating method (SIM) is a validated analytical procedure designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. lhasalimited.orgnih.govpnrjournal.comarlok.com The development of a suitable SIM is critical for monitoring the stability of the drug product over time, assigning appropriate storage conditions, and determining its shelf life. lhasalimited.orgpnrjournal.com Forced degradation studies provide the necessary degraded samples containing potential degradation products, which are then used to ensure that the SIM can effectively separate and quantify the API from these related substances. lhasalimited.orgarlok.com

Common stress conditions applied in forced degradation studies include exposure to acid, base, heat (thermal degradation), humidity, light (photolysis), and oxidation. arlok.com The specific conditions and their severity are chosen based on the nature of the drug substance and drug product, aiming to achieve a target degradation of approximately 10% of the API to generate sufficient degradation products for analysis. Techniques like HPLC are frequently used in conjunction with forced degradation studies to separate and detect the resulting degradants. biomedres.uslhasalimited.orgarlok.com Identifying and characterizing these degradation products, often using techniques like LC-MS/MS, is a key step in understanding the degradation profile of the drug. lhasalimited.org

For this compound, forced degradation studies would involve subjecting the compound to various stress conditions to induce degradation. The resulting samples would then be analyzed using a developed stability-indicating method, likely an HPLC method, to separate and quantify this compound and its degradation products. This process helps to elucidate the degradation pathways specific to this compound and ensures the reliability of the analytical method used for long-term stability monitoring.

Spectroscopic Monitoring of Mechanochemical Reactions

Mechanochemistry is an alternative synthetic approach that utilizes mechanical energy to drive chemical reactions, often in the absence or with minimal amounts of solvent. unibo.itresearchgate.net This approach has gained interest for its potential in green synthesis and for accessing reaction pathways and products not readily achievable in solution-based chemistry. unibo.itresearchgate.net Monitoring mechanochemical reactions in situ provides valuable insights into the reaction kinetics and mechanisms.

Spectroscopic techniques, such as Raman spectroscopy and powder X-ray diffraction (PXRD), have emerged as powerful tools for the real-time, in situ monitoring of mechanochemical processes occurring in ball mills. researchgate.netacs.orgnih.gov These techniques allow for the direct observation of chemical and structural changes within the reaction mixture as milling progresses. researchgate.netacs.org Raman spectroscopy is particularly sensitive to changes at the molecular level, providing information about the chemical composition and the formation or disappearance of specific species during the reaction. acs.org PXRD, on the other hand, is sensitive to bulk crystalline species and can track changes in crystalline phases. acs.org

In situ Raman monitoring of mechanochemical reactions can be performed using high-resolution Raman systems equipped with suitable probes that can be inserted into the milling vessel. acs.orgnih.gov This allows for the collection of time-resolved Raman spectra, from which kinetic profiles of the reaction can be extracted. acs.org This approach has been successfully applied to monitor the mechanochemical preparation of various pharmaceutically relevant materials, including some hydantoin-based APIs. acs.orgnih.gov Studies have shown that milling conditions, such as the amount of liquid additive (e.g., water) and milling frequency, can significantly influence the course and kinetics of mechanochemical reactions, potentially leading to the formation of different products. unibo.it

While specific detailed research findings on the spectroscopic monitoring of mechanochemical reactions solely involving this compound were not extensively detailed in the search results, the general application of in situ Raman spectroscopy for monitoring mechanochemical synthesis of hydantoin-based APIs has been reported. acs.orgnih.gov This suggests that similar spectroscopic monitoring approaches could be applied to study the mechanochemical synthesis or transformation of this compound, providing valuable data on reaction intermediates, kinetics, and the influence of milling parameters. The ability to monitor these reactions in real-time is crucial for process optimization and understanding the underlying reaction mechanisms in a solvent-free or low-solvent environment.

In Vitro Models in + Ethotoin Research

Mammalian Brain Slice Models for Neurobiological Studies

Organotypic Hippocampal Slice Cultures (OSCs)

Organotypic hippocampal slice cultures are prepared from neonatal brain tissue and can be maintained for several weeks, preserving the organotypic organization and neuronal connectivity. researchgate.net These cultures are used to investigate mechanisms of neurodegenerative disorders and epilepsy, as well as to evaluate potential therapeutic strategies. researchgate.netresearchgate.net While organotypic hippocampal slice cultures are a relevant model in epilepsy research, specific detailed studies focused on the effects of (+)-Ethotoin in OSCs were not found in the provided search results. nih.govresearchgate.net

Primary Neuronal Cultures in Epilepsy Research

Primary neuronal cultures involve dissociating neurons and growing them in a controlled environment, providing a system to study neuronal activity and the impact of various treatments. nih.gov These cultures are used in epilepsy research to understand hyperexcitability and evaluate anticonvulsant compounds. nih.govnih.gov Although primary neuronal cultures are a valuable tool in this field, specific research findings detailing the use or effects of this compound in primary neuronal cultures for epilepsy research were not identified in the search results. nih.gov

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models

Induced pluripotent stem cell (iPSC)-derived neuronal models offer a human-relevant system for studying neurological disorders and evaluating drug candidates. These models involve differentiating iPSCs into specific neuronal subtypes, which can then be characterized and used for various assays.

Development and Characterization of Human iPSC-Derived Neural Networks

The development and characterization of human iPSC-derived neural networks involve directed differentiation protocols to generate functional neuronal populations. These networks can recapitulate aspects of human neural development and function in vitro. While iPSC-derived neurons are used to study sodium channel dysfunction, a known target for hydantoin (B18101) anticonvulsants like Ethotoin (B1671623), specific studies detailing the development and characterization of iPSC-derived neural networks specifically for this compound research were not found in the search results. nih.gov

Electrophysiological Assessment using Microelectrode Arrays (MEAs)

Microelectrode arrays (MEAs) are a technology used for the electrophysiological assessment of neuronal activity in in vitro models, including iPSC-derived neuronal networks and organotypic slice cultures. researchgate.net MEAs allow for non-invasive recording of extracellular field potentials from multiple neurons simultaneously, providing insights into network activity and the effects of compounds on neuronal excitability. Although MEAs are used in conjunction with models relevant to anticonvulsant research, specific data on the electrophysiological assessment of this compound using MEAs in iPSC-derived neurons or other models was not present in the search results. researchgate.net

Hepatic Microsomal and Cellular Assays for Metabolic Pathway Investigations

In vitro hepatic models, including liver microsomes and isolated hepatocytes, are indispensable tools for elucidating the metabolic fate of pharmaceutical compounds like this compound. These systems allow for controlled investigations into the enzymatic pathways involved in drug biotransformation, metabolite identification, and potential drug-drug interactions at the metabolic level. Liver microsomes, being enriched in cytochrome P450 (CYP) enzymes and other microsomal enzymes, are particularly useful for studying Phase I oxidative metabolism, which is often the primary route of biotransformation for many lipophilic drugs. evotec.com Hepatocytes, representing intact liver cells, offer a more comprehensive model, encompassing both Phase I and Phase II metabolic processes, as well as the interplay between different cellular compartments and cofactors. nih.govdiva-portal.org

Studies utilizing hepatic microsomal and cellular assays have been instrumental in characterizing the metabolic pathways of Ethotoin. The primary metabolic transformations identified involve N-deethylation and p-hydroxylation of the parent compound. drugbank.comnih.gov These reactions lead to the formation of key metabolites. The metabolism of Ethotoin, similar to other hydantoin anticonvulsants like phenytoin (B1677684) and mephenytoin (B154092), is known to be mediated by the hepatic cytochrome P450 enzyme system. drugs.comresearchgate.netresearchgate.netnih.govsimsrc.edu.in

Specific CYP isoforms have been implicated in the metabolism of hydantoins. For instance, CYP2C19 is known to be involved in the 4-hydroxylation of S-mephenytoin, and Ethotoin has been shown to act as a competitive inhibitor of this process in human liver microsomes. nih.gov This finding suggests a potential role for CYP2C19 in the metabolism of Ethotoin itself, or at least indicates an interaction with this important metabolic enzyme. Molecular docking studies have also explored the interaction of Ethotoin with CYP3A4, another major hepatic CYP enzyme, suggesting a potential binding affinity researchgate.netresearchgate.net.

Investigations into Ethotoin metabolism have indicated that its biotransformation pathways can exhibit saturable kinetics. drugbank.comnih.gov This saturation implies that the enzymatic processes responsible for metabolism can become overwhelmed at higher substrate concentrations, a characteristic often observed with enzyme-catalyzed reactions. In vitro assays using varying concentrations of this compound incubated with hepatic microsomes or hepatocytes can provide valuable data on the kinetics of these saturable pathways, allowing for the estimation of parameters such as Vmax and Km. nih.gov

The identification and structural characterization of Ethotoin metabolites formed in these in vitro systems are typically achieved using advanced analytical techniques, most commonly liquid chromatography coupled with mass spectrometry (LC-MS/MS). mdpi.com This approach allows for the separation of the parent compound from its metabolites and provides detailed information about their mass-to-charge ratio and fragmentation patterns, aiding in their structural elucidation.

While specific quantitative data detailing the rates of formation of each metabolite of this compound in human liver microsomes or hepatocytes from readily available sources is limited, the qualitative identification of the major pathways (N-deethylation and p-hydroxylation) and the involvement of CYP enzymes are well-established through in vitro research. drugbank.comnih.govnih.gov

The table below summarizes the primary metabolic pathways of Ethotoin investigated using hepatic in vitro models:

| Metabolic Pathway | Description | Involved Enzymes (Putative/Known) | In Vitro Model Utility |

| N-Deethylation | Removal of the ethyl group | Cytochrome P450 (CYP) enzymes drugbank.comnih.gov | Microsomal and Hepatocyte Assays |

| p-Hydroxylation | Hydroxylation at the para position of the phenyl ring | Cytochrome P450 (CYP) enzymes (e.g., CYP2C19 suggested by inhibition studies) drugbank.comnih.govnih.gov | Microsomal and Hepatocyte Assays |

These in vitro studies provide crucial insights into how this compound is processed by the liver, contributing to a better understanding of its pharmacokinetics and potential for metabolic interactions with other co-administered drugs that share these enzymatic pathways.

Structure Activity Relationship Sar Studies in Hydantoin Anticonvulsants

Influence of Substituents on Anticonvulsant Potency and Selectivity

Substitutions at various positions of the hydantoin (B18101) ring significantly impact the pharmacological profile of the resulting compounds.

The nature of the substituents at the C-5 position of the hydantoin ring is critical for anticonvulsant activity. Aromatic substituents, such as the phenyl group present in ethotoin (B1671623) and phenytoin (B1677684) (which has two phenyl groups at C-5), appear to be essential for activity against generalized tonic-clonic seizures. firsthope.co.inpcbiochemres.com The presence of a phenyl group at position 5 significantly enhances the anticonvulsant activity. firsthope.co.in

Alkyl substituents at the C-5 position can also contribute to activity, although they may also introduce sedative properties, a characteristic generally absent in phenytoin at ordinary doses. pcbiochemres.com The substitution pattern at C-5 is considered critical for activity. firsthope.co.in

Substitution on the nitrogen atoms of the hydantoin ring, particularly at N-3, can influence anticonvulsant activity and pharmacokinetic properties. Ethotoin is characterized by an ethyl group at the N-3 position. nih.govnih.gov

Studies on hydantoin derivatives have shown that N-alkylation can affect activity. While some studies suggest that N-alkylation, such as N-methylation, can decrease activity against electroshock seizures, it may impart more activity against chemically induced convulsions. cutm.ac.in For certain classes, like oxazolidinediones, the N-alkyl substituent may not significantly affect activity because the compounds undergo N-dealkylation to produce active metabolites. cutm.ac.in In the context of PDE5 inhibitory activity of certain hydantoin-imbedded compounds, an ethyl group at the N3 position appeared to be optimal. sci-hub.se

Significance of Aromatic and Alkyl Substituents at Carbon-5

Stereochemical Considerations and Enantiomeric Activity

The C-5 position of the hydantoin ring can be a chiral center if substituted with two different groups, as is the case with ethotoin (which has a phenyl group and a hydrogen at C-5, in addition to the ethyl group at N-3). This gives rise to the possibility of enantiomeric forms, (+)- and (-)-ethotoin. Stereochemistry can play a significant role in the pharmacological activity and metabolism of drugs. ontosight.aigoogle.com

Role of Hydantoin Ring Modifications on Bioactivity

Modifications to the hydantoin ring itself, beyond simple substitution, can also impact bioactivity by altering its chemical properties, including hydrogen bonding and conformational flexibility.

The hydantoin ring contains both hydrogen bond donors (N-H groups) and hydrogen bond acceptors (C=O groups). amazonaws.commdpi.com These groups are crucial for interactions with biological targets, such as voltage-sensitive sodium channels. nih.govnih.gov The ability to form hydrogen bonds is considered an important SAR feature for phenytoin-like anticonvulsants. nih.gov

Reducing the hydrogen bond formation ability of the hydantoin ring, for instance, by altering the ring structure or N-methylating the nitrogen atoms, has been shown to decrease anticonvulsant activity. nih.govnih.gov The specific placement of hydrogen-bonding groups appears important for activity. drugbank.com Strong intermolecular hydrogen bonding interactions of the N-H···O=C type have been observed in the crystal structures of hydantoin derivatives. mdpi.com

The conformation of hydantoin molecules and the flexibility of their substituents can influence their ability to bind to their target sites. Conformationally constrained analogues of anticonvulsant compounds have been investigated to understand the preferred orientations for activity. semanticscholar.orgacs.org

Studies suggest that biologically active hydantoins may adopt conformations where the phenyl ring at C-5 is extended away from the hydantoin ring. cambridge.org The spatial properties and conformational arrangement of substituents relative to the rest of the molecule are considered important factors in mediating biological activity. bg.ac.rs While a single exclusive conformation accounting for the activity of all ureides active against generalized tonic-clonic seizures has not been identified, comparisons suggest a distinct conformational preference may be important. drugbank.com The bioactive face for hydantoins may involve a specific molecular fragment and a defined distance between the amide bond center and the centroid of the phenyl ring. cambridge.org

Hydrogen Bonding Characteristics and Activity Modulation

Physicochemical Parameters Correlated with Bioactivity (e.g., Lipophilicity)

Physicochemical properties play a critical role in the biological activity of drug molecules, influencing their absorption, distribution, metabolism, and interaction with biological targets slideshare.net. For hydantoin anticonvulsants, several physicochemical parameters have been correlated with bioactivity, with lipophilicity being a frequently studied factor proquest.comscispace.comnih.govscispace.comresearchgate.netnih.gov.

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) in a system like n-octanol-water, reflects a compound's ability to partition between aqueous and lipid phases researchgate.netnih.govscispace.com. This property is crucial for membrane transport and the interaction of the drug with lipophilic regions of receptors or ion channels nih.govscispace.com. Studies on hydantoin derivatives have indicated that an optimal lipophilicity is necessary for effective anticonvulsant activity scispace.comnih.gov. Excessive lipophilicity can lead to poor solubility and unfavorable pharmacokinetic properties, while insufficient lipophilicity may hinder passage across biological membranes, such as the blood-brain barrier, to reach the site of action nih.gov.

Hydrogen bonding capacity is another physicochemical parameter considered in the SAR of hydantoin anticonvulsants proquest.comnih.govresearchgate.net. The hydantoin ring contains amide groups that can act as hydrogen bond donors and acceptors scispace.comnih.gov. The presence and appropriate orientation of hydrogen bond donors/acceptors, along with at least one hydrophobic site, are considered important for the anticonvulsant activity of hydantoins nih.gov. Modifications to the hydantoin ring that alter its hydrogen bonding ability have been shown to affect activity nih.gov. For instance, studies have observed a decrease in anticonvulsant activity when the hydrogen bond formation ability of the hydantoin ring was reduced by structural changes or methylation nih.gov.

The bioactive face of hydantoin anticonvulsants is understood to involve an amide group and a lipophilic group, often an aromatic ring, positioned in a specific spatial relationship scispace.com. The distance and orientation between these features are important for binding to the target site, such as voltage-sensitive sodium channels scispace.comnih.govtaylorandfrancis.com. (+)-Ethotoin, possessing a phenyl group at the 5-position and an ethyl group at the 3-position of the hydantoin ring, exemplifies the presence of both a lipophilic aromatic substituent and the core hydantoin structure with its inherent hydrogen bonding capabilities nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydantoin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the biological activity of a series of compounds to their structural and physicochemical properties (descriptors) tandfonline.comnih.govacs.orgresearchcommons.org. QSAR studies provide a quantitative understanding of how variations in molecular structure influence activity and can be used to predict the activity of new, untested compounds tandfonline.com.

QSAR analysis has been extensively applied to hydantoin derivatives to model their anticonvulsant activity taylorandfrancis.comnih.govacs.orgajrconline.orgacs.org. These studies typically involve:

Compiling a dataset of hydantoin derivatives with measured anticonvulsant activity nih.govacs.org.

Calculating various molecular descriptors that encode topological, geometric, electronic, and thermodynamic properties of the compounds nih.govacs.org.

Developing statistical models, often using methods like multiple linear regression (MLR) or genetic algorithms (GA), to establish a relationship between the descriptors and biological activity tandfonline.comnih.govacs.orgajrconline.org.

Various types of descriptors have been employed in QSAR studies of hydantoins to capture different aspects of molecular structure and properties nih.govacs.org. These can include:

| Descriptor Type | Examples of Properties Represented |

| Topological Descriptors | Molecular connectivity, branching, shape |

| Geometric Descriptors | Molecular volume, surface area, moments of inertia |

| Electronic Descriptors | Partial charges, frontier orbital energies (e.g., LUMO) nih.gov |

| Thermodynamic Descriptors | Log P (Lipophilicity) nih.gov, solvation energy |

Table 1: Examples of Descriptor Types Used in Hydantoin QSAR Studies nih.govnih.govacs.org

QSAR models developed for hydantoin anticonvulsants have identified specific descriptors that are significantly correlated with activity nih.govnih.govacs.org. For instance, studies have highlighted the importance of lipophilicity (log P) and electronic parameters like LUMO energy as critical factors for anticonvulsant activity in certain hydantoin series nih.gov. These models can provide valuable insights into the structural requirements for optimal activity and assist in the rational design of novel hydantoin-based anticonvulsants with improved efficacy taylorandfrancis.comacs.orgnih.gov. While specific detailed QSAR parameters for this compound within these general studies are not extensively provided in the search results, it is understood to be part of the broader chemical space of hydantoin derivatives analyzed in such QSAR investigations nih.govnih.govacs.org.

Metabolic Transformation Pathways of + Ethotoin

Oxidative Biotransformation Pathways

Oxidative metabolism is a major route for ethotoin (B1671623) biotransformation, primarily affecting the ethyl side chain and the phenyl ring.

N-Deethylation to 5-Phenylhydantoin (B13835)

One significant oxidative pathway is the N-deethylation of ethotoin. This reaction involves the removal of the ethyl group attached to the nitrogen atom of the hydantoin (B18101) ring, resulting in the formation of 5-phenylhydantoin. taylorandfrancis.comfda.gov This N-deethylated metabolite is considered to be a major metabolite of ethotoin. fda.govdrugbank.com Limited data suggest that ethotoin and, to a lesser extent, 5-phenylhydantoin, may exhibit nonlinear pharmacokinetics following oral administration. fda.govnih.gov

Aromatic Hydroxylation of the Phenyl Ring (Para-Hydroxylation)

Another important oxidative pathway is the hydroxylation of the phenyl ring of ethotoin. The major hydroxylated metabolite is the para-substituted product, 3-ethyl-5-(4-hydroxyphenyl)hydantoin. taylorandfrancis.com This para-hydroxylation is considered the main pathway for metabolism, followed by urinary excretion as a glucuronide conjugate. taylorfrancis.com Ethotoin is metabolized by the liver to p-hydroxylated and m-hydroxylated derivatives following N-deethylation, and these metabolites are conjugated with glucuronic acid. nih.govmolaid.com The formation of p-hydroxyl-ethotoin is a major metabolic process that exhibits saturable characteristics. fda.govdrugbank.compharmacompass.com

Proposed Epoxide Intermediates in Phenyl Ring Hydroxylation

Similar to the metabolism of other hydantoin anticonvulsants like phenytoin (B1677684) and mephenytoin (B154092), the aromatic hydroxylation of the phenyl ring of ethotoin is thought to proceed through an epoxide intermediate. taylorandfrancis.com While ethotoin is not metabolized through an arene oxide intermediate, this mechanism has been proposed for the hydroxylation of the phenyl ring in related compounds. ccjm.org The formation of p-hydroxyphenytoin, the major metabolite of phenytoin, is thought to occur via a reactive arene oxide intermediate. nih.gov This arene oxide can then be converted to a dihydrodiol through epoxide hydrolase. nih.gov

Enzymatic Systems Governing (+)-Ethotoin Metabolism

The metabolic transformation of ethotoin is governed by specific enzymatic systems, primarily located in the liver.

Role of Liver Oxidative Enzymes

Liver oxidative enzymes play a crucial role in the biotransformation of ethotoin. The N-deethylation of ethotoin to form 5-phenylhydantoin is carried out by liver oxidative enzymes. taylorandfrancis.comtaylorandfrancis.com The hepatic biotransformation rate can be influenced by various factors, including age and physiological conditions. pharmacompass.com The drug exhibits saturable metabolism with respect to the formation of its major metabolites, N-deethyl and p-hydroxyl-ethotoin. fda.govdrugbank.com The dose-dependent kinetics observed with ethotoin in humans appear to be explained by the existence of partly saturable enzymatic pathways. pharmacompass.comnih.gov

Conjugation Pathways of Metabolites (e.g., Glucuronic Acid)

A crucial step in the elimination of ethotoin metabolites is conjugation, primarily with glucuronic acid. The hydroxylated metabolites, particularly 3-ethyl-5-(4-hydroxyphenyl)hydantoin and other hydroxylated products, are eliminated from the body following conjugation with glucuronic acid. taylorandfrancis.comtaylorfrancis.com This process transforms the metabolites into more water-soluble compounds, facilitating their excretion, predominantly in the urine. libretexts.org Most of the identified hydroxylated metabolites are excreted as glucuronide conjugates. ebi.ac.uk

Studies on the related compound, 5-ethyl-5-phenylhydantoin (Nirvanol), which is also a metabolite of mephenytoin, have provided further insights into hydantoin conjugation. An N-glucuronide of 5-ethyl-5-phenylhydantoin has been identified as a major urinary metabolite in dogs. nih.govnih.gov This N-glucuronide conjugate did not release the parent compound upon treatment with acid or beta-glucuronidase but readily formed 2-ethyl-2-phenylhydantoic acid in alkaline conditions. nih.gov While the N-glucuronide of ethotoin itself is not explicitly detailed in the search results, the conjugation of its hydroxylated metabolites with glucuronic acid is a well-established elimination pathway.

Microbial Biotransformation of Related Hydantoin Compounds

Microbial biotransformation involves the alteration of organic compounds by microorganisms through enzymatic reactions. medcrave.comndl.gov.in While specific studies on the microbial biotransformation of this compound were not extensively found, research on the microbial degradation and transformation of related hydantoin compounds offers relevant perspectives.

Hydantoins can be subject to microbial degradation. For instance, studies have investigated the microbial transformation of novel hydantoin derivatives by fungi such as Cunninghamella echinulata. nih.gov These transformations can involve reactions such as O-dealkylation of side chains attached to the phenyl or hydantoin rings and hydroxylation of the phenyl ring. nih.gov

Enzymes involved in hydantoin degradation in bacteria have been studied, including D-specific hydantoinase and N-carbamoyl-D-amino acid amidohydrolase. These enzymes can be involved in the degradation pathway of hydantoins, sometimes leading to the formation of D-amino acids. kyoto-u.ac.jp For example, the microbial transformation of DL-5-monosubstituted hydantoins can involve enzymes related to the pyrimidine (B1678525) degradation pathway. kyoto-u.ac.jp

Microbial biotransformation is recognized as a process that can chemically alter organic compounds, potentially reducing their persistence. medcrave.comscielo.org.za Microorganisms possess the enzymatic machinery to modify a wide range of organic structures. ndl.gov.in The study of microbial transformations of hydantoin-related compounds is relevant for understanding their potential fate in the environment and for potential bioremediation applications. nih.govscielo.org.za

Future Research Directions in + Ethotoin Chemistry and Biology

Rational Design and Synthesis of Next-Generation Hydantoin (B18101) Analogues

The rational design and synthesis of next-generation hydantoin analogues represent a significant area for future research. This involves systematically modifying the core hydantoin structure to optimize desired biological activities and potentially reduce unwanted effects researchgate.netresearchgate.net. Strategies may include altering substituents at various positions of the hydantoin ring (N-1, N-3, and C-5) to explore their impact on pharmacological properties ekb.egresearchgate.net. Hybrid molecules, combining the hydantoin scaffold with other pharmacologically active moieties, are also a promising avenue to achieve enhanced efficacy or novel mechanisms of action researchgate.netthieme-connect.com. For instance, research has explored linking hydantoin with structures like triazoles, isoxazolines, or phosphates to create hybrid molecules with diverse biological functions thieme-connect.com. The goal is to establish clear structure-activity relationships (SAR) that can guide the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles researchgate.netnih.govacs.org.

Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches, including machine learning and artificial intelligence, are expected to play a crucial role in the future of hydantoin research mdpi.comsawtoothsoftware.commdpi.com. These methods can be applied to build predictive models for various properties, such as potential biological activity, pharmacokinetic behavior, and even potential toxicity, early in the discovery process mdpi.comsawtoothsoftware.comresearchgate.netdasca.org. Techniques like molecular docking and virtual screening can help identify potential interactions with biological targets and prioritize compounds for synthesis and experimental testing nih.govamrita.edumedcraveonline.com. Predictive modeling can also aid in understanding the complex mechanisms of action of hydantoin derivatives and guide the rational design of new analogues with desired properties mdpi.comresearchgate.net. The integration of computational studies with experimental data will be essential for accelerating the identification of promising drug candidates amrita.edu.

Development of Innovative In Vitro High-Throughput Screening Assays

The development of innovative in vitro high-throughput screening (HTS) assays is crucial for efficiently evaluating large libraries of newly synthesized hydantoin analogues pharmtech.comrti.org. Future research will focus on creating more physiologically relevant assays, potentially utilizing advanced cell culture models like organoids or 3D cell cultures, to better mimic the in vivo environment pharmtech.com. Automation and miniaturization technologies will continue to be refined to increase screening throughput and reduce costs pharmtech.com. The incorporation of artificial intelligence and machine learning into HTS data analysis can help improve the reliability of screening results and reduce the rate of false positives pharmtech.com. Developing assays that can identify compounds targeting novel or specific molecular pathways relevant to various diseases will be a key focus rti.orgresearchgate.net.

Exploration of Novel Molecular Targets for Hydantoin Derivatives

While some molecular targets for hydantoin derivatives are known, future research will involve exploring novel targets to expand their potential therapeutic applications ekb.eg. Given the diverse biological activities observed for hydantoin compounds, including potential anticancer and antimicrobial properties, identifying the specific proteins or pathways they interact with in these contexts is essential ekb.egresearchgate.net. This could involve using techniques such as phenotypic screening followed by target deconvolution, or structure-based drug design approaches targeting proteins implicated in various diseases acs.org. Understanding the interaction of hydantoin derivatives with a wider range of biological targets could lead to the discovery of new therapeutic uses beyond their historical applications ekb.eg.